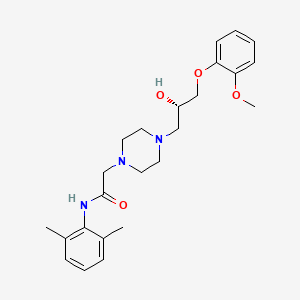

(S)-ranolazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H33N3O4 |

|---|---|

Molecular Weight |

427.5 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-[(2S)-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide |

InChI |

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/t20-/m0/s1 |

InChI Key |

XKLMZUWKNUAPSZ-FQEVSTJZSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)C[C@@H](COC3=CC=CC=C3OC)O |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O |

Origin of Product |

United States |

Stereochemistry and Enantiomeric Significance of Ranolazine

Methodologies for Stereoselective Synthesis

Given the potential for differential biological activities and the importance of producing enantiomerically pure compounds in the pharmaceutical industry, stereoselective synthesis methods for ranolazine (B828) enantiomers have been developed.

Chemo-enzymatic kinetic resolution is a strategy used to obtain pure enantiomers from a racemic mixture by employing an enzyme that selectively catalyzes the reaction of one enantiomer over the other ebrary.netnih.gov. This approach has been applied to the synthesis of ranolazine enantiomers researchgate.netrsc.orgrsc.orgresearchgate.nettandfonline.comtandfonline.comresearchgate.net. The process typically involves the enzymatic transformation of one enantiomer in the racemic mixture, allowing the unreacted enantiomer to be recovered in enriched or pure form.

Lipases are a class of enzymes frequently used in kinetic resolution due to their ability to catalyze hydrolysis and transesterification reactions with high enantioselectivity ebrary.net. Various lipases have been explored for the chemo-enzymatic synthesis of ranolazine enantiomers or their chiral intermediates researchgate.netrsc.orgrsc.orgresearchgate.netebrary.nettandfonline.comtandfonline.comresearchgate.net.

Notably, Candida antarctica lipase (B570770) (specifically Candida antarctica lipase B, often immobilized as Novozym 435) has been identified as an efficient biocatalyst for the kinetic resolution in ranolazine synthesis researchgate.netrsc.orgrsc.orgresearchgate.nettandfonline.comtandfonline.comresearchgate.net. Studies have shown that Candida antarctica lipase in the form of CLEA (Cross-Linked Enzyme Aggregate) is effective for the (S)-selective kinetic resolution of (RS)-ranolazine, yielding high conversion and enantiomeric excess researchgate.netrsc.orgrsc.orgresearchgate.net. This demonstrates the utility of specific lipases in achieving the desired stereoselectivity for obtaining (S)-ranolazine.

In silico modeling techniques, such as enzyme-ligand docking, play a significant role in modern biocatalysis by assisting in the screening of suitable enzymes and understanding the molecular basis of enantioselectivity researchgate.netrsc.orgrsc.orgresearchgate.neteuropa.eu. For the chemo-enzymatic synthesis of (S)-ranolazine, in silico approaches have been employed to analyze the differential interactions between the (R) and (S) enantiomers of ranolazine and various lipases researchgate.netrsc.orgrsc.orgresearchgate.net.

By evaluating docking scores and hydrogen bond interactions with amino acid residues in the enzyme's active site, researchers can gain insights into why a particular lipase selectively acts on one enantiomer over the other researchgate.netrsc.orgrsc.org. This computational analysis aids in predicting the efficiency and enantioselectivity of potential biocatalysts and helps to elucidate the trans-esterification mechanism at a molecular level researchgate.netrsc.orgrsc.org. The combination of in silico studies with experimental screening can streamline the development of efficient stereoselective synthesis routes for compounds like (S)-ranolazine researchgate.netrsc.orgrsc.orgresearchgate.net.

The Chemistry of (S)-Ranolazine: Stereochemistry, Synthesis, and Purity

Ranolazine, a piperazine (B1678402) derivative, is a chemical compound of significant interest in pharmaceutical chemistry, particularly concerning its stereochemistry and the development of efficient synthetic routes to its enantiopure forms. Ranolazine possesses a chiral center, leading to the existence of two enantiomers: (R)-ranolazine and (S)-ranolazine. The study and synthesis of the individual enantiomers, especially the (S)-form, are crucial aspects of its chemical profile.

Ranolazine exists as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. The presence of a chiral center at the hydroxyl-substituted carbon atom in the 2-hydroxy-3-(2-methoxyphenoxy)propyl side chain attached to the piperazine ring gives rise to this stereoisomerism. ebi.ac.uk While ranolazine is administered as a racemic mixture, the study of its individual enantiomers is important in understanding their distinct chemical behaviors and potential interactions. fda.gov The pharmacokinetics of the (R) and (S) enantiomers of ranolazine have been reported to be similar in healthy volunteers. fda.govfda.govnih.gov

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is fundamentally important in chemistry and particularly in the context of biologically active compounds. mgscience.ac.innih.gov Enantiomers, molecules that are non-superimposable mirror images of each other, can exhibit different interactions with other chiral molecules, including enzymes and receptors in biological systems. nih.govlibretexts.org This differential interaction underscores the significance of studying and controlling enantiomeric purity during synthesis.

Novel Chemical Synthesis Strategies for Enantiopure (S)-Ranolazine

The synthesis of enantiopure (S)-ranolazine has been a focus of research, leading to the development of novel chemical strategies aimed at improving efficiency, yield, and environmental impact.

"All Water Chemistry" Approaches for Green Synthesis

An innovative approach to the synthesis of ranolazine, including its enantiopure forms, involves the use of "all water chemistry". newdrugapprovals.orgrsc.orgrsc.org This strategy promotes reactions in water as the solvent, offering environmental benefits by reducing the reliance on organic solvents, which can be toxic and contribute to pollution. researchgate.net Water can play a dual role, acting as both an electrophile and a nucleophile, which can synergistically activate reactants and enhance reaction rates, sometimes leading to superior results compared to reactions conducted in organic solvents. newdrugapprovals.orgrsc.orgrsc.org

Multi-Step Synthetic Procedures and Yield Optimization

Traditional and novel multi-step synthetic procedures are employed for the preparation of ranolazine. These procedures typically involve the sequential coupling of different molecular fragments to construct the final ranolazine structure. One common approach involves the reaction of an N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide intermediate with a glycidyl (B131873) ether derivative, such as 2-((2-methoxyphenoxy)methyl)oxirane. rsc.orggoogle.com

Data on reported yields from different synthetic approaches highlight the variability and the impact of optimized conditions.

| Synthetic Approach | Key Features | Overall Yield | Purity | Reference |

| "All Water Chemistry" (Two steps) | Water as solvent, catalyst/base-free reactions | 77% | Not specified | newdrugapprovals.orgrsc.orgrsc.org |

| "All Water Chemistry" (Three steps) | Water as solvent, catalyst/base-free reactions | 69% | Not specified | newdrugapprovals.orgrsc.orgrsc.org |

| Improved Multi-Step Process | Three reactions, one recrystallization | 47% | 99.9% | researchgate.net |

| Multi-Step (N-Boc protection) | Avoids disubstitution | ~50% | Very high | google.com |

Control and Characterization of Enantiomeric Purity in Synthesis

Ensuring and verifying the enantiomeric purity of (S)-ranolazine during and after synthesis is critical. Analytical techniques are employed to determine the enantiomeric excess (ee) and confirm the stereochemical integrity of the synthesized product.

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a widely used method for the analytical and semipreparative resolution of ranolazine enantiomers. researchgate.netnih.gov Chiral stationary phases, such as cellulose (B213188) tris (3,5-dimethylphenylcarbamate) (CDMPC), can effectively separate the (R) and (S) enantiomers based on their differential interactions with the chiral environment of the stationary phase. researchgate.netnih.gov Both normal-phase and polar organic modes can be used for achieving good baseline enantioseparation. researchgate.netnih.gov

Validation of these analytical methods includes assessing parameters such as linearity, limits of detection (LODs), recovery, and precision. researchgate.netnih.gov Semipreparative chiral HPLC allows for the isolation of enantiopure material. For example, using CDMPC CSPs and methanol (B129727) as the mobile phase, enantiomers have been isolated with high enantiomeric excess (e.g., 99.6% ee for the first eluted enantiomer) and high yield (> 99.0%). researchgate.netnih.gov

Other analytical techniques that can be used for characterizing enantiomeric purity include Liquid Chromatography-Mass Spectrometry (LC-MS) and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS), particularly when using selected ion monitoring (SIM) to accurately determine the ee of products, even in crude reaction mixtures. nsf.gov Optical rotation and circular dichroism spectroscopy can also provide information about the stereochemical properties of the isolated enantiomers. researchgate.netnih.gov

Molecular and Cellular Pharmacodynamics of S Ranolazine

Primary Mechanism: Inhibition of the Late Sodium Current (I_Na,late)

The principal mechanism of action attributed to ranolazine (B828) is the inhibition of the persistent or late inward sodium current (I_Na,late) in cardiac myocytes wikipedia.orgpatsnap.comfrontiersin.org. Under normal physiological conditions, the late sodium current is a small component of the total sodium influx during the action potential semanticscholar.org. However, in pathological states such as ischemia, heart failure, and left ventricular hypertrophy, I_Na,late is increased semanticscholar.orgdovepress.com. This enhanced late sodium current contributes to cellular dysfunction dovepress.com.

Specificity and State-Dependent Blockade

Ranolazine demonstrates a relatively selective inhibitory effect on the late sodium current compared to the peak or fast sodium current (I_Na,peak), which is responsible for the rapid depolarization phase of the action potential patsnap.comnih.govsmw.ch. Studies have shown that ranolazine is significantly more potent in inhibiting I_Na,late than I_Na,peak frontiersin.orgsmw.chnih.gov. For instance, in canine ventricular myocytes, IC50 values of approximately 6 µM for I_Na,late and 294 µM for I_Na,peak have been reported frontiersin.org. Another study in dog ventricular myocytes reported IC50 values of 6.5 µM for I_Na,late and 244 µM for I_Na,peak, indicating up to 38-fold higher potency for I_Na,late goettingen-research-online.de. This preferential inhibition is thought to be state-dependent, meaning ranolazine binds more effectively to certain conformational states of the sodium channel that are prevalent during prolonged depolarization or pathological conditions smw.ch. The block of I_Na,late by ranolazine is concentration-, voltage-, and frequency-dependent smw.checrjournal.com.

Here is a table summarizing reported IC50 values for ranolazine on I_Na,late and I_Na,peak:

| Current Component | Species/Model | IC50 (µM) | Reference |

| I_Na,late | Rabbit | 17 | frontiersin.org |

| I_Na,peak | Rabbit | 1329 | frontiersin.org |

| I_Na,late | Canine ventricular myocytes | 6 | frontiersin.org |

| I_Na,peak | Canine ventricular myocytes | 294 | frontiersin.org |

| I_Na,late | Dog ventricular myocytes | 6.5 | goettingen-research-online.de |

| I_Na,peak | Dog ventricular myocytes | 244 | goettingen-research-online.de |

Consequence on Intracellular Ion Homeostasis (Na+, Ca2+ Overload)

The pathological increase in I_Na,late leads to an excessive influx of sodium ions into the cardiac myocyte, resulting in intracellular sodium overload ([Na+]i) patsnap.comdovepress.comnih.gov. This elevation in intracellular sodium disrupts the normal function of the sodium-calcium exchanger (NCX), which typically extrudes calcium from the cell in exchange for sodium dovepress.comnih.gov. With elevated intracellular sodium, the NCX operates in reverse mode, importing calcium into the cell dovepress.comnih.gov. This process leads to intracellular calcium overload ([Ca2+]i) patsnap.comdovepress.comnih.govecrjournal.com.

By inhibiting the enhanced I_Na,late, ranolazine reduces the excessive influx of sodium, thereby preventing or reducing the intracellular sodium overload patsnap.comnih.govecrjournal.com. This, in turn, attenuates the reverse-mode activity of the NCX and limits the influx of calcium, preventing intracellular calcium overload nih.govsmw.checrjournal.com. Maintaining more physiological intracellular sodium and calcium levels is crucial for preserving normal myocardial function nih.gov.

Impact on Myocardial Electrophysiology in Preclinical Models

The inhibition of I_Na,late by ranolazine has significant effects on myocardial electrophysiology in preclinical models. The increased I_Na,late in pathological conditions contributes to the prolongation of the action potential duration (APD), particularly in the midmyocardial (M) cells smw.chmdpi.com. This can lead to increased transmural dispersion of repolarization (TDR) and create a substrate for arrhythmias, such as early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs) smw.checrjournal.commdpi.com.

Ranolazine, by reducing I_Na,late, helps to shorten the prolonged action potential duration, especially in affected cells mdpi.com. This action can reduce TDR and suppress EADs and DADs, thereby exerting antiarrhythmic effects in experimental models smw.chnih.govmdpi.comahajournals.org. Studies in canine ventricular myocytes and wedge preparations have shown that ranolazine can reduce or normalize TDR and suppress EADs induced by other agents nih.govahajournals.org. For example, ranolazine (5 to 20 µmol/L) suppressed early afterdepolarizations and reduced the increase in TDR induced by the selective IKr blocker d-sotalol in tissues and wedge preparations ahajournals.org.

Modulation of Other Ion Channels and Receptors

While the primary mechanism involves I_Na,late inhibition, ranolazine has also been shown to modulate other ion channels and receptors, although generally at higher concentrations than those required to inhibit I_Na,late.

Potassium Channel Modulation (IKr, IKs, IK(IR), IK(DR), IK(Ca))

Ranolazine has been reported to inhibit several potassium currents. A notable effect is the inhibition of the rapid delayed rectifier potassium current (IKr), also known as the hERG channel current wikipedia.orgmdpi.comdrugbank.com. This inhibition can lead to a dose-dependent prolongation of the QTc interval on the electrocardiogram wikipedia.orgdrugbank.com. However, despite inhibiting IKr, ranolazine has a low propensity for inducing Torsades de Pointes in clinical use, which is attributed to its simultaneous inhibition of I_Na,late and its effects on calcium handling mdpi.comahajournals.org. The IC50 for IKr inhibition has been reported to be around 11.5 µmol/L in canine left ventricular myocytes, which is higher than the IC50 for I_Na,late inhibition ahajournals.org. Another study reported an IC50 of 12 µM for IKr nih.gov.

Ranolazine also shows some inhibitory effects on other potassium channels. In pituitary tumor (GH3) cells, ranolazine inhibited the inwardly rectifying potassium current (IK(IR)) with an IC50 value of 0.92 µM, while showing only slight inhibition of the delayed-rectifier potassium current (IK(DR)) and calcium-activated potassium current (IK(Ca)) jst.go.jp. At 30 µM, ranolazine reduced the activity of large-conductance Ca2+-activated K+ channels in HEK293T cells expressing α-hSlo jst.go.jp. Ranolazine probably does not affect the inward rectifier potassium current (IK1) in ventricular and atrial cardiomyocytes nih.gov.

Here is a table summarizing reported effects of ranolazine on potassium channels:

| Potassium Channel | Effect | IC50 (µM) | Model/Notes | Reference |

| IKr (hERG) | Inhibition | 11.5 | Canine left ventricular myocytes | ahajournals.org |

| IKr | Inhibition | 12 | Various models | nih.gov |

| IKs | Inhibition | ~17% at 30 | Canine left ventricular myocytes | ahajournals.org |

| IK(IR) | Inhibition | 0.92 | Pituitary tumor (GH3) cells | jst.go.jp |

| IK(DR) | Slight Inhibition | - | Pituitary tumor (GH3) cells | jst.go.jp |

| IK(Ca) | Slight Inhibition | - | Pituitary tumor (GH3) cells | jst.go.jp |

| Large-conductance IK(Ca) | Reduction of activity | 30 | HEK293T cells expressing α-hSlo | jst.go.jp |

| IK1 | Little or no effect | - | Ventricular and atrial cardiomyocytes | nih.govahajournals.org |

L-Type Calcium Channel (ICa,L) Inhibition

Ranolazine has also been shown to inhibit the L-type calcium channel current (ICa,L), although typically with lower potency than its effect on I_Na,late frontiersin.orgsemanticscholar.orgdrugbank.comwikipedia.orgnih.govflybase.org. Inhibition of ICa,L by ranolazine has been observed in various studies ahajournals.orgdrugbank.com. In canine left ventricular myocytes, the IC50 for peak ICa was reported as 296 µmol/L, and for late ICa as 50 µmol/L ahajournals.org. Another study reported an IC50 of 296 µM for peak L-type Ca current and 50 µM for late L-type Ca current goettingen-research-online.de. Within the therapeutic concentration range (2–8 µmol/l), ranolazine inhibits the late L-type Ca current by 25–30%, but at 10 µM, the inhibition is approximately 70% goettingen-research-online.de.

Studies in guinea-pig single ventricular myocytes showed that ranolazine had only a small effect on the basal calcium current (100 µM caused 11.3% inhibition) nih.gov. However, it markedly attenuated the beta-adrenoceptor stimulated current (20 nM isoprenaline increased current by 2.3 fold, 10 µM ranolazine inhibited this increase by 47.6%) nih.gov. This suggests that ranolazine's effect on ICa,L might be more pronounced when the channel activity is enhanced, potentially through modulation at the receptor level or components closely associated with it nih.gov.

Here is a table summarizing reported IC50 values for ranolazine on L-Type Calcium Channels:

| Calcium Channel Component | Species/Model | IC50 (µM) | Notes | Reference |

| Peak ICa,L | Canine left ventricular myocytes | 296 | ahajournals.org | |

| Late ICa,L | Canine left ventricular myocytes | 50 | ahajournals.org | |

| Peak L-type Ca current | Various models | 296 | goettingen-research-online.de | |

| Late L-type Ca current | Various models | 50 | 25-30% inhibition at 2-8 µM, ~70% at 10 µM | goettingen-research-online.de |

| Basal ICa | Guinea-pig ventricular myocytes | >100 | 11.3% inhibition at 100 µM | nih.gov |

| Beta-adrenoceptor stimulated ICa | Guinea-pig ventricular myocytes | ~10 | 47.6% inhibition at 10 µM | nih.gov |

Adrenergic Receptor Antagonism (α1, β1)

Research indicates that ranolazine exhibits weak antagonist activity at alpha-1 (α1) and beta-1 (β1) adrenergic receptors. This activity has been observed in animal models and human arteries. nih.govdrugbank.com While ranolazine is not classified as a beta-adrenergic receptor blocker, calcium channel antagonist, or vasodilator, its weak alpha-adrenergic and beta-adrenergic antagonist properties have been noted. nih.gov These adrenergic effects are generally considered minimal under normal physiological conditions compared to its primary mechanisms. nih.gov Studies in the rat cardiovascular system have shown weak β1- and β2-antagonist activity. ahajournals.org The antagonism of α1-adrenergic receptors is suggested to contribute to the vascular smooth muscle effects of ranolazine. nih.gov

Effects on Neuronal Sodium Channels (NaV1.2, NaV1.7, NaV1.8)

Ranolazine interacts with various voltage-gated sodium channels (NaV), including neuronal isoforms such as NaV1.2, NaV1.7, and NaV1.8. nih.govnih.govresearchgate.netresearchgate.nettandfonline.comtandfonline.comresearchgate.netnih.gov This interaction is often described as state-dependent, with preferential binding to inactivated states of the channels. nih.govresearchgate.netresearchgate.nettandfonline.comtandfonline.com

Modulation of Channel Inactivation and Excitability

Ranolazine has been shown to modulate both fast and slow inactivation of sodium channels. It accelerates the onset and slows the recovery from fast and slow inactivation. nih.govresearchgate.netresearchgate.net This interaction with inactivated states contributes to a use-dependent block of sodium channels, meaning the block is more pronounced at higher firing frequencies. nih.govtandfonline.comtandfonline.comphysiology.org By interacting with the inactivated states, ranolazine can reduce neuronal excitability and has shown potential in reducing epileptiform activity in neuronal cultures. nih.govresearchgate.net Studies on NaV1.4 channels demonstrated that ranolazine enhances steady-state fast, intermediate, and slow inactivation and slows the recovery from inactivation. tandfonline.com Similarly, for NaV1.7 and NaV1.8, ranolazine causes a preferential hyperpolarizing shift of the steady-state fast, intermediate, and slow inactivation, suggesting interaction with the inactivated states. tandfonline.com This state- and use-dependent modulation of neuronal sodium channels by ranolazine could lead to increased effects in conditions characterized by high firing frequencies, such as in injured neurons. tandfonline.com

Data on the effects of ranolazine on the time constants of inactivation recovery for NaV1.2 channels at different pH levels illustrate this modulation:

| Channel | Condition | Time Constant of Slow Inactivation Recovery (ms) |

| NaV1.2 | pH 7.4 (Control) | - |

| NaV1.2 | pH 7.4 + 100 μM Ranolazine | Significantly increased |

| NaV1.2 | pH 6.0 (Control) | - |

| NaV1.2 | pH 6.0 + 100 μM Ranolazine | Significantly increased relative to pH 7.4 with Ranolazine nih.govresearchgate.netresearchgate.net |

pH-Dependent Modulation of NaV1.2

The effects of ranolazine on NaV1.2 channels can be modulated by extracellular pH. Research using whole-cell patch-clamp experiments on NaV1.2 channels demonstrated that while ranolazine accelerates the onset and slows recovery of fast and slow inactivation at pH 7.4, a lower pH (pH 6.0) reduced the slowing of fast inactivation recovery and inhibited the use-dependent block by ranolazine. nih.govresearchgate.netresearchgate.net Despite the reduced effect at lower pH, the time constants of slow inactivation recovery and onset were still significantly increased at pH 6.0 in the presence of ranolazine compared to pH 7.4 with ranolazine. nih.govresearchgate.netresearchgate.net This suggests that while acidic conditions can influence the extent of ranolazine's modulation of NaV1.2, the effects are not completely abolished by protons. nih.govresearchgate.netresearchgate.net

Re-evaluation of Metabolic Modulation Theories

Initially, ranolazine was hypothesized to exert its therapeutic effects primarily through metabolic modulation, specifically by inhibiting fatty acid oxidation and shifting myocardial energy production towards glucose oxidation. nih.govnih.gov However, the understanding of this mechanism has been re-evaluated based on further research. drugbank.comahajournals.orgresearchgate.netnih.govahajournals.orgnih.gov

Inhibition of Fatty Acid Oxidation Hypothesis (Research Perspective)

The hypothesis proposed that by inhibiting fatty acid oxidation, ranolazine would reduce the oxygen required for ATP production during ischemia, thereby improving myocardial function. nih.govnih.gov While in vitro studies suggested inhibition of fatty acid oxidation in skeletal muscle and increased glucose oxidation in the myocardium, the contribution of fatty acid oxidation inhibition to the antianginal efficacy of ranolazine at therapeutic plasma concentrations has not been definitively established. drugbank.comnih.govahajournals.orgoup.com Some studies observed these metabolic effects at concentrations higher than those typically achieved therapeutically. ahajournals.org For instance, at a concentration of 100 μmol/L, ranolazine inhibited fatty acid oxidation by only a small percentage (12%). ahajournals.org More recent evidence suggests that the primary mechanism involves the inhibition of the late sodium current. drugbank.comahajournals.org

Influence on Glucose Metabolism in Research Models

Despite the re-evaluation of the fatty acid oxidation hypothesis as the primary mechanism for antianginal effects, research in various models has indicated an influence of ranolazine on glucose metabolism. Studies in isolated rat hearts showed that ranolazine could significantly increase glucose oxidation under various conditions. ahajournals.org In animal models of type 2 diabetes mellitus, ranolazine has demonstrated hypoglycemic properties. nih.govmdpi.com Studies in Wistar rats with diet-induced diabetes showed that ranolazine treatment significantly improved glucose responsiveness. nih.govmdpi.com Clinical data has also suggested that ranolazine can lower HbA1c levels in diabetic patients with chronic angina, particularly in those with poorly controlled diabetes. oup.comvt.edunih.gov The mechanism for this improvement in glucose metabolism is not fully understood but may involve the promotion of glucose-stimulated insulin (B600854) secretion in pancreatic islets, as suggested by preliminary studies in isolated rat and human islets. vt.edunih.gov

Data on the effect of ranolazine on HbA1c levels in patients with diabetes and chronic angina:

| Patient Group (HbA1c at Randomization) | Placebo-Adjusted Effect of Ranolazine on HbA1c (%) | p-value |

| 6% to <8% | -0.28 | 0.045 |

| ≥8% to 10% | -0.59 | <0.001 |

Data on the effect of ranolazine on Fasting Plasma Glucose (FPG) levels in patients with diabetes and chronic angina:

| Patient Group (FPG at Randomization) | Placebo-Adjusted Effect of Ranolazine on FPG (mg/dl) | p-value |

| <150 mg/dl | 6.8 | 0.677 |

| ≥150–400 mg/dl | -25.7 | 0.001 |

These findings suggest that ranolazine can improve glycemic control, particularly in hyperglycemic states, in research models and clinical settings, although the precise mechanisms are still under investigation. nih.gov

Preclinical Pharmacokinetic Research of S Ranolazine

Absorption and Distribution Characteristics in Experimental Models

The absorption and distribution profiles of (S)-ranolazine, extrapolated from studies on ranolazine (B828), indicate rapid uptake and widespread distribution within the body. Following oral administration of ranolazine, peak plasma concentrations are typically observed within 2 to 6 hours europa.eunih.gov. Steady-state concentrations are generally achieved within approximately 3 days of twice-daily dosing fda.goveuropa.eunih.gov. The absolute bioavailability of ranolazine following oral administration of immediate-release tablets has been reported to range from 35% to 50%, with notable inter-individual variability europa.eunih.govresearchgate.net. The bioavailability of ranolazine from extended-release tablets relative to a solution is approximately 76% fda.gov. Food intake does not appear to significantly affect the rate or extent of absorption of ranolazine from the extended-release formulation fda.goveuropa.eunih.govresearchgate.net.

Protein Binding Affinity (alpha-1 acid glycoprotein (B1211001), albumin)

Ranolazine demonstrates significant binding to plasma proteins. Approximately 62% of the administered dose is bound to plasma proteins fda.goveuropa.eudrugbank.com. This binding primarily involves alpha-1 acid glycoprotein, with weaker binding to albumin europa.eudrugbank.comeuropa.eu. Alpha-1 acid glycoprotein is known to bind to basic and neutral drugs, while albumin primarily binds acidic drugs and other molecules mdpi.comscielo.org.mxnih.govnih.gov. The extent of protein binding for ranolazine is reported to be about 61-64% over the therapeutic concentration range nih.govresearchgate.net.

| Protein | Binding Extent (%) | Primary Binding Site Type |

|---|---|---|

| Plasma Proteins (Total) | ~62 | N/A |

| Alpha-1 Acid Glycoprotein | Primary | Basic/Neutral Drugs |

| Albumin | Weaker | Acidic Drugs |

Volume of Distribution Studies in Animal Models

Studies in animal models, such as rats, have provided insights into the volume of distribution of ranolazine. In diabetic rats, a significantly higher volume of distribution (Vd) of ranolazine was observed (133.70 ± 2.81 L/Kg) compared to non-diabetic rats (60.77 ± 2.32 L/Kg) nih.gov. This suggests potential alterations in distribution characteristics under certain physiological conditions. In humans, the mean apparent volume of distribution of ranolazine is reported to be 53.2 L, and the average steady-state volume of distribution is estimated to range from 85 to 180 L fda.goveuropa.eunih.govnih.govresearchgate.netdrugbank.comnih.govtga.gov.au.

| Species | Condition | Volume of Distribution (L/Kg) | Citation |

|---|---|---|---|

| Rat | Diabetic | 133.70 ± 2.81 | nih.gov |

| Rat | Non-Diabetic | 60.77 ± 2.32 | nih.gov |

| Species | Condition | Volume of Distribution (L) | Citation |

|---|---|---|---|

| Human | Apparent | 53.2 | drugbank.comnih.gov |

| Human | Steady-State | 85 - 180 | fda.goveuropa.eunih.govnih.govresearchgate.netdrugbank.comnih.govtga.gov.au |

Metabolism Pathways and Enzyme Interactions

Ranolazine undergoes rapid and extensive metabolism, primarily in the liver and intestine fda.govdrugbank.comeuropa.eutga.gov.aumims.commedcentral.com. Following oral administration of radiolabelled ranolazine, unchanged drug accounts for less than 5% of the radioactivity recovered in urine and feces fda.govnih.govresearchgate.nettga.gov.aumedcentral.com.

Role of Cytochrome P450 Enzymes (CYP3A4, CYP2D6)

The metabolism of ranolazine is predominantly mediated by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and, to a lesser extent, CYP2D6 fda.govnih.govnih.govresearchgate.netdrugbank.comeuropa.eunih.govnih.govtga.gov.aumims.commedcentral.comahajournals.orgpharmgkb.orgahajournals.orgeuropa.eunewdrugapprovals.org. In vitro studies using human liver microsomes have confirmed the significant role of CYP3A4 and the contribution of CYP2D6 in ranolazine metabolism europa.eutga.gov.aupharmgkb.orgeuropa.eu. CYP3A4 is estimated to be responsible for 70-75% of ranolazine metabolism, while CYP2D6 contributes less than 20% researchgate.netnih.gov.

Identification and Characterization of Major and Minor Metabolites (e.g., O-demethylation, N-dealkylation)

Extensive metabolic biotransformation of ranolazine results in the formation of numerous metabolites. More than 40 metabolites have been identified in plasma, and over 100 metabolites have been found in urine nih.govdrugbank.comtga.gov.aupharmgkb.orgnih.gov. Fourteen primary metabolic pathways have been identified, with O-demethylation and N-dealkylation being the most important europa.eutga.gov.aupharmgkb.org. N-dealkylation at the piperazine (B1678402) ring produces metabolites such as CVT-2738 and CVT-4786, while O-demethylation and O-dearylation at the methoxyphenoxy moiety produce other compounds nih.govnih.gov. Hydrolysis of the amide group and oxygenation at various positions also contribute to metabolite formation nih.gov. Direct conjugation with glucuronic acid has also been identified as an elimination route nih.gov. Three phase I metabolites (CVT-2512, CVT-2514, CVT-2738) and one phase II metabolite have been reported to occur in plasma at concentrations exceeding 10% of the parent compound ahajournals.org. The pharmacological activity of these metabolites has not been fully established drugbank.commedcentral.com.

Inhibition and Saturation Kinetics of Metabolic Enzymes

Ranolazine itself has been shown to act as an inhibitor of certain CYP enzymes. It is considered a weak inhibitor of CYP3A4 and a moderate inhibitor of CYP2D6 nih.govtga.gov.aumedcentral.comahajournals.orgeuropa.eutga.gov.au. This inhibitory activity can lead to pharmacokinetic interactions with other drugs metabolized by these enzymes medcentral.comahajournals.orgeuropa.eu. For instance, ranolazine can increase the plasma concentrations of sensitive CYP3A4 substrates like simvastatin (B1681759) tga.gov.auahajournals.orgeuropa.eu. Inhibition of P-glycoprotein by ranolazine also contributes to drug interactions fda.govnih.govnih.govresearchgate.netnih.govtga.gov.auahajournals.orgeuropa.eu.

The clearance of ranolazine is dose-dependent, decreasing with increasing dose europa.eunih.govresearchgate.nettga.gov.au. This observation suggests the involvement of saturable elimination pathways, particularly related to CYP2D6, which is partly inhibited by ranolazine nih.govresearchgate.net. Studies comparing CYP2D6 poor metabolizers (PMs) and extensive metabolizers (EMs) have shown that PMs have higher ranolazine exposure (AUC) compared to EMs, particularly at lower doses, indicating the role of CYP2D6 in its metabolism and the potential for saturation europa.eutga.gov.aupharmgkb.orgfda.gov.

| Enzyme/Transporter | Interaction Type | Effect on Substrates/Ranolazine | Citation |

| CYP3A4 | Substrate | Metabolized by CYP3A4 | fda.govnih.govnih.govresearchgate.netdrugbank.comeuropa.eunih.govnih.govtga.gov.aumims.commedcentral.comahajournals.orgpharmgkb.orgahajournals.orgeuropa.eunewdrugapprovals.org |

| CYP3A4 | Weak Inhibitor | Can increase substrate levels | tga.gov.aumedcentral.comahajournals.orgeuropa.eutga.gov.au |

| CYP2D6 | Substrate | Metabolized by CYP2D6 | fda.govnih.govnih.govresearchgate.neteuropa.eunih.govnih.govtga.gov.aumims.commedcentral.comahajournals.orgpharmgkb.orgahajournals.orgeuropa.eunewdrugapprovals.org |

| CYP2D6 | Moderate Inhibitor | Can increase substrate levels | medcentral.comeuropa.eu |

| P-glycoprotein | Substrate | Transported by P-gp | fda.govnih.govdrugbank.comnih.govmedcentral.comahajournals.org |

| P-glycoprotein | Moderate to Potent Inhibitor | Can increase substrate levels | tga.gov.auahajournals.orgeuropa.eu |

Elimination Routes and Clearance Mechanisms in Preclinical Studies

Preclinical investigations into the pharmacokinetic profile of (S)-ranolazine, the active enantiomer within the racemic mixture ranolazine, have primarily focused on the elimination and clearance mechanisms of the parent compound. These studies, largely conducted in animal models, provide insights into how the body processes ranolazine, although it's important to note that ranolazine is administered as a racemic mixture, and the pharmacokinetics of the individual enantiomers can be similar fda.govwikidoc.org.

Ranolazine is eliminated predominantly through extensive metabolism, with a small percentage of the dose excreted unchanged. Following oral administration of radiolabeled ranolazine in healthy subjects, a significant portion of the radioactivity was recovered in urine (73%) and feces (25%) fda.govwikidoc.orgeuropa.euresearchgate.netnih.goveuropa.eutga.gov.aumedcentral.com. However, less than 5% of the administered dose was excreted as unchanged drug in either urine or feces fda.govwikidoc.orgeuropa.euresearchgate.netnih.goveuropa.eutga.gov.aumedcentral.com. This indicates that metabolism is the primary route of elimination.

Metabolism of ranolazine occurs rapidly and extensively in the liver and intestine fda.govwikidoc.orgmedcentral.com. The primary enzymes involved are cytochrome P450 (CYP) 3A4, with a lesser contribution from CYP2D6 fda.govwikidoc.orgresearchgate.netnih.govtga.gov.aumedcentral.comwikipedia.orgdrugbank.comnih.govnih.gov. O-demethylation and N-dealkylation have been identified as key metabolic pathways, leading to the formation of numerous metabolites tga.gov.au. Over 40 metabolites have been found in plasma, more than 100 in urine, and 25 in feces in humans europa.eudrugbank.com. While a large number of metabolites are produced, the pharmacologic activity of these metabolites has not been fully characterized fda.govwikidoc.orgmedcentral.com.

Preclinical studies in various animal species, including mice, rats, hamsters, and dogs, have shown that the excretion of total radioactivity is generally similar across species and independent of the dose tga.gov.au. Excretion was observed to be slower in dogs compared to other species, particularly at higher doses tga.gov.au. In humans, a greater proportion of the dose was eliminated via urine compared to animal species following a single oral administration of [14C]-ranolazine, suggesting potential differences in biliary elimination and bioavailability tga.gov.au.

Clearance of ranolazine has been observed to be dose-dependent, decreasing as the dose increases europa.euresearchgate.netnih.goveuropa.eutga.gov.au. In preclinical rat studies, gender differences in ranolazine pharmacokinetics have been noted, with female rats exhibiting significantly higher plasma concentrations, Cmax, and AUC compared to male rats. nih.gov. The recoveries of ranolazine in urine and bile were also markedly higher in female rats nih.gov.

The role of transport proteins in the elimination of ranolazine has also been investigated. Ranolazine is a substrate for P-glycoprotein (P-gp) europa.eumedcentral.comtga.gov.auuptodateonline.irhres.ca. P-gp is an efflux transporter that can influence the absorption and elimination of drugs. Inhibition of P-gp can lead to increased plasma levels of ranolazine europa.euuptodateonline.irhres.ca.

Studies in rats have also explored the impact of conditions like diabetes mellitus on ranolazine pharmacokinetics. In streptozotocin-induced diabetic rats, the peak serum concentration (Cmax) and area under the curve (AUC) of ranolazine were significantly decreased compared to non-diabetic rats nih.gov. This was attributed, in part, to an increased volume of distribution and clearance of ranolazine in diabetic rats nih.gov.

While the elimination half-life of pure ranolazine is relatively short (1.4-1.9 hours), the apparent terminal half-life for extended-release formulations is longer, around 7 hours, due to absorption rate-limited elimination wikidoc.orgeuropa.euresearchgate.netnih.goveuropa.eunih.gov.

Here are some representative data points from preclinical and clinical studies regarding ranolazine elimination:

| Species/Study Type | Route of Administration | Excretion Route (Primary) | % Excreted in Urine (Total Radioactivity) | % Excreted in Feces (Total Radioactivity) | % Excreted Unchanged (Urine and Feces) | Key Metabolic Enzymes |

| Healthy Human Subjects fda.govwikidoc.orgeuropa.euresearchgate.netnih.goveuropa.eutga.gov.aumedcentral.com | Oral ([14C]-ranolazine) | Metabolism | 73% | 25% | < 5% | CYP3A4, CYP2D6 |

| Mouse, Rat, Hamster, Dog tga.gov.au | Oral ([14C]-ranolazine) | Primarily Metabolism | 60-70% (within 24 hours, total radioactivity) | Not specified as separate percentage | Not specified | Not specified |

| Rat nih.gov | Oral | Metabolism | Not specified | Not specified | ~5% (in urine) | CYP3A4 (70-75%), CYP2D6 (< 20%) |

The extensive metabolism by CYP enzymes highlights the potential for drug interactions, which is a significant consideration in both preclinical and clinical settings, although specific drug-drug interaction profiles are outside the scope of this section. Preclinical studies have also indicated that ranolazine can act as an inhibitor of CYP3A4 and CYP2D6, as well as a moderate inhibitor of P-gp, which can affect the clearance of co-administered drugs europa.eunih.goveuropa.eumedcentral.comdrugbank.comnih.govuptodateonline.irhres.canih.gov.

Analytical Methodologies for S Ranolazine Research

Chromatographic Techniques

Chromatography plays a crucial role in the analysis of ranolazine (B828) and its enantiomers due to their structural complexity and the need to differentiate between the stereoisomers. Various chromatographic methods have been developed and validated for this purpose in research settings.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are widely employed for the analysis of ranolazine and its related substances in bulk drug, pharmaceutical formulations, and biological samples. These techniques offer high resolution and sensitivity. RP-HPLC methods, in particular, are frequently used for the quantitative estimation of ranolazine. ajpaonline.comijsred.com Various RP-HPLC methods have been developed and validated for determining ranolazine concentration in human serum and for simultaneous determination with other drugs. ajpaonline.comjddtonline.info UPLC methods, offering faster analysis times and improved resolution, have also been developed for the quantitative determination of ranolazine and its impurities. researchgate.net For instance, a reversed-phase UPLC method was developed for monitoring related impurities in ranolazine extended-release tablets, achieving separation on a C18 column with gradient elution. researchgate.net

Gas Chromatography (GC)

While HPLC and LC-MS are more common for ranolazine analysis, GC methods have been reported, primarily for the determination of residual solvents in ranolazine drug substances. jddtonline.infopharmatutor.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-MS)

LC-MS and LC-MS/MS are powerful techniques extensively used for the quantification of ranolazine in biological matrices like plasma due to their high sensitivity and specificity. ajpaonline.comjddtonline.inforesearchgate.netoup.com Numerous LC-MS/MS methods have been developed and validated for the quantification of ranolazine in human plasma, often involving sample preparation steps like protein precipitation or liquid-liquid extraction. researchgate.netoup.comresearchgate.netnih.govresearchgate.net These methods typically utilize multiple reaction monitoring (MRM) in positive ion mode for detection, monitoring specific mass transitions for ranolazine and an internal standard. oup.comnih.govresearchgate.netsymc.edu.cnrsc.org For example, a validated LC-MS/MS method for ranolazine in human plasma showed a linear range of 5-2000 ng/ml with good accuracy and precision. researchgate.netresearchgate.netnih.gov UPLC-MS/MS methods have also been developed for sensitive quantification of ranolazine in human plasma, applied to clinical pharmacokinetic studies. researchgate.nethjhs.co.in

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is another chromatographic technique utilized in the analysis of ranolazine, particularly in formulations. ajpaonline.comjddtonline.infopharmatutor.org Densitometric HPTLC methods have been developed and validated for the quantitative analysis of ranolazine in bulk and formulations. akjournals.comresearchgate.netrjpbcs.com These methods often use silica (B1680970) gel plates as the stationary phase and specific solvent mixtures as the mobile phase, with densitometric quantification performed at a suitable wavelength. akjournals.comresearchgate.netrjpbcs.com

Applications in Biological Sample Analysis (plasma, tissue) for Research

Chromatographic methods, especially LC-MS/MS, are essential for analyzing ranolazine in biological samples such as plasma and tissue for research purposes, including pharmacokinetic and tissue distribution studies. researchgate.netsymc.edu.cnrsc.org These studies require sensitive and validated methods to accurately quantify ranolazine concentrations in complex biological matrices. Sample preparation techniques like liquid-liquid extraction are commonly employed to isolate the analyte from the matrix before chromatographic analysis. symc.edu.cnrsc.org Research has shown the successful application of LC-MS/MS methods for determining ranolazine enantiomers in rat plasma and tissues, providing insights into their pharmacokinetic behavior and tissue distribution. symc.edu.cnrsc.org

Stereoselective Chromatographic Analysis of Ranolazine Enantiomers

Given that ranolazine is a racemic mixture, stereoselective chromatographic methods are crucial for the separate analysis of its enantiomers, (S)-ranolazine and R-(+)-ranolazine, in research. Stereoselective HPLC-ESI-MS/MS methods have been developed for the simultaneous determination of ranolazine enantiomers in biological samples. symc.edu.cnrsc.orgrsc.org These methods typically utilize chiral stationary phases, such as Chiralcel OD-RH columns, to achieve efficient separation of the enantiomers. symc.edu.cnrsc.orgrsc.org The mobile phase composition and flow rate are optimized to achieve baseline resolution. symc.edu.cnrsc.org Such stereoselective methods have been applied in pharmacokinetic and tissue distribution studies to investigate the differential behavior of the enantiomers in vivo. symc.edu.cnrsc.orgrsc.org For example, a study using a stereoselective HPLC-ESI-MS/MS method in rats revealed significant differences in the pharmacokinetic profiles and tissue distribution of R-(+)-ranolazine and (S)-ranolazine, with R-(+)-ranolazine exhibiting higher plasma concentrations and slower metabolism in major organs compared to (S)-ranolazine. symc.edu.cnrsc.org

Here is a data table summarizing some of the analytical methods used for ranolazine analysis:

| Method | Analyte(s) | Sample Matrix | Column Type / Stationary Phase | Detection Method | Key Application(s) |

| HPLC | Ranolazine | Bulk, Formulation, Serum | Various C18, etc. | UV, DAD | Quantification, Related Substances |

| UPLC | Ranolazine, Impurities | Drug Substance, Formulation | C18 | UV, MS/MS | Quantification, Impurity Profiling, Stability Studies |

| GC | Residual Solvents | Ranolazine Substance | Not specified | Not specified | Residual Solvent Determination |

| LC-MS/MS | Ranolazine | Plasma | Various C18, Cyano | ESI-MS/MS (MRM) | Quantification in Biological Samples, Pharmacokinetics |

| LC-MS/MS | Ranolazine Enantiomers | Plasma, Tissue | Chiralcel OD-RH | ESI-MS/MS (MRM) | Stereoselective Quantification, Pharmacokinetics, Tissue Distribution |

| HPTLC | Ranolazine | Bulk, Formulation | Silica gel | Densitometry, MS | Quantification in Bulk and Formulations |

Spectrophotometric Methods

Spectrophotometric methods are widely employed for the quantitative estimation of ranolazine due to their simplicity, cost-effectiveness, and accessibility in quality control laboratories. derpharmachemica.com These techniques rely on the interaction of light with the ranolazine molecule, allowing for its detection and quantification based on its absorbance or fluorescence properties.

UV-Visible Spectrophotometry (e.g., Area Under Curve Spectroscopy, Derivative Spectroscopy)

UV-Visible (UV-Vis) spectrophotometry is a common technique used for the analysis of ranolazine. The method typically involves measuring the absorbance of ranolazine solutions at specific wavelengths in the UV-Vis region. Ranolazine exhibits maximum absorption in the UV range, with reported absorption maxima around 272 nm in various solvents like acetate (B1210297) buffer (pH 4.0 or 4.4) or methanol (B129727). researchgate.netijpsjournal.com

Different UV-Vis spectroscopic techniques have been developed for the estimation of ranolazine, including:

Direct UV Spectroscopy: This involves measuring the absorbance of ranolazine at its maximum wavelength (λmax). researchgate.net

Area Under Curve (AUC) Spectroscopy: This method calculates the integrated value of absorbance over a defined wavelength range. AUC spectroscopy has been applied for the estimation of ranolazine, with reported linearity in the range of 10-400 µg/mL or 75-200 μg/ml depending on the specific method and solvent used. hakon-art.comamazonaws.com For instance, one method utilized the wavelength range of 261 to 281 nm for AUC analysis. wisdomlib.org

Derivative Spectroscopy: This technique involves calculating the derivative of the absorbance spectrum with respect to wavelength. Derivative spectroscopy can be useful for resolving overlapping spectra and enhancing the sensitivity of the analysis. First-order derivative spectroscopy has been developed for the determination of ranolazine, with a reported zero crossing at 272 nm in the first-order derivative spectrum. hakon-art.com Second derivative spectroscopic methods have also been developed for the simultaneous estimation of ranolazine with other drugs. hjhs.co.in

These UV-Vis methods have been applied for the estimation of ranolazine in bulk drug form and pharmaceutical formulations like tablets. researchgate.netijpsjournal.comhakon-art.comamazonaws.com

Fluorescent Assay Techniques

Fluorescent assay techniques are also reported for the estimation of ranolazine. ajpaonline.comijaresm.comajpaonline.compharmatutor.org While specific details on the fluorescent properties and assay procedures for ranolazine are less extensively detailed in the provided snippets compared to UV-Vis methods, their mention in review articles indicates their application in ranolazine analysis, particularly in synthetic mixtures. ajpaonline.comijaresm.comajpaonline.compharmatutor.org These techniques typically involve exciting the molecule at a specific wavelength and measuring the emitted fluorescence at a longer wavelength. Fluorescent assays can offer high sensitivity, making them suitable for the analysis of ranolazine at lower concentrations.

Method Development and Validation for Research Purposes

The development and validation of analytical methods for ranolazine are crucial to ensure their reliability, accuracy, and suitability for their intended purpose in research and quality control. Method validation is typically performed according to guidelines from regulatory bodies such as the International Council on Harmonisation (ICH). ijpsjournal.comamazonaws.comajpaonline.commedipol.edu.tr

Key parameters evaluated during method validation include:

Linearity: Demonstrating a proportional relationship between the analyte concentration and the measured response over a specific range. researchgate.netijpsjournal.comhakon-art.comamazonaws.comscirp.org For UV-Vis methods, linearity ranges have been reported between 10-400 µg/mL, 75-200 μg/ml, or 10-50 µg/ml. ijpsjournal.comhakon-art.comamazonaws.com

Accuracy: Assessing the closeness of the measured values to the true concentration. This is often determined through recovery studies by analyzing samples with known concentrations of ranolazine. derpharmachemica.comijpsjournal.comamazonaws.comscirp.org Reported recovery percentages for ranolazine analysis by UV spectrophotometry are typically within the range of 98-103% or 99.42% to 99.97%. ijpsjournal.comamazonaws.com

Precision: Evaluating the reproducibility of the method. This includes assessing intra-day (within the same day) and inter-day (between different days) variability. researchgate.netijpsjournal.comamazonaws.com Low relative standard deviation (%RSD) values indicate good precision. ijpsjournal.comamazonaws.com

Specificity: Ensuring that the method accurately measures ranolazine without interference from other components in the sample, such as excipients in formulations or impurities. ajpaonline.com

Sensitivity: Determining the detection limit (LOD) and quantitation limit (LOQ) of the method. LOD is the lowest concentration that can be detected, while LOQ is the lowest concentration that can be reliably quantified. ijpsjournal.comamazonaws.comwisdomlib.orgijsred.com Reported LOD and LOQ values for UV spectrophotometric methods vary depending on the specific method. ijpsjournal.comamazonaws.comijsred.com

Robustness: Evaluating the method's ability to remain unaffected by small, deliberate variations in method parameters. ijpsjournal.comajpaonline.com

Method development involves selecting appropriate solvents, wavelengths, and other parameters to achieve optimal results for ranolazine analysis. ijpsjournal.com For UV spectrophotometry, methanol and water, or acetate buffer, are commonly used solvents. ijpsjournal.comhakon-art.comijsred.com

Advanced Analytical Techniques for Structural Elucidation and Impurity Profiling (e.g., NMR, IR, Mass Spectrometry for synthesized impurities)

Advanced analytical techniques play a critical role in the structural elucidation of ranolazine and its impurities, as well as in comprehensive impurity profiling. These techniques provide detailed information about the molecular structure, functional groups, and mass-to-charge ratio of the compounds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the structure and connectivity of atoms within a molecule. It is considered an irreplaceable approach for pharmaceutical quality assessment and plays a critical role in unequivocal structure identification and confirmation. conicet.gov.ar NMR, including 1H NMR and 13C NMR, is used in the characterization of synthesized ranolazine impurities and for structural elucidation of unknown impurities. researchgate.netresolvemass.caresearcher.life Two-dimensional NMR techniques like HSQC and HMBC can provide detailed information about proton-carbon correlations, aiding in complex structure assignments. resolvemass.ca NMR can be used both after chromatographic separation of impurities or in some cases, even without full separation. conicet.gov.ar

Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. MS is a crucial tool for impurity profiling and the identification of unknown impurities. conicet.gov.arresearcher.life Coupled with chromatographic techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS, it allows for the separation and subsequent identification of impurities, even at low concentrations. derpharmachemica.comhjhs.co.inajpaonline.comijaresm.comajpaonline.compharmatutor.orgresearchgate.net High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for determining the elemental composition of impurities. resolvemass.caresearcher.life MS fragmentation patterns can offer valuable clues for structural elucidation. resolvemass.ca MS is particularly useful for the analysis of synthesized impurities, helping to confirm their molecular weight and structure. researchgate.net

The combination of these advanced techniques is often necessary for a comprehensive understanding of the structural characteristics of ranolazine and the identification and characterization of process-related impurities, degradation products, and other related substances that may be present in bulk drug substances and pharmaceutical formulations. conicet.gov.arresearchgate.netresearcher.lifedaicelpharmastandards.com

Table: Analytical Techniques and Their Applications in (S)-Ranolazine Research

| Analytical Technique | Key Applications | Relevant Sections Covered |

| UV-Visible Spectrophotometry | Quantitative estimation, Area Under Curve, Derivative Spectroscopy | 5.2.1 |

| Fluorescent Assay Techniques | Quantitative estimation | 5.2.2 |

| NMR Spectroscopy | Structural elucidation, Structure confirmation, Impurity identification | 5.3 |

| IR Spectroscopy | Identification of functional groups, Characterization of impurities | 5.3 |

| Mass Spectrometry (MS) | Molecular weight determination, Fragmentation analysis, Impurity profiling | 5.3 |

| LC-MS / LC-MS/MS / HRMS | Separation and identification of impurities, Accurate mass measurement | 5.3 |

Computational and Theoretical Investigations of S Ranolazine

Molecular Docking and Ligand-Receptor/Enzyme Interaction Studies

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This helps in understanding the binding affinity and the nature of interactions, such as hydrogen bonds and pi-cation interactions.

Enzyme-ligand docking studies have been employed in the context of chemo-enzymatic synthesis of (S)-ranolazine. These studies utilize racemic ranolazine (B828) as a model drug to screen for suitable biocatalysts, such as lipases, for kinetic resolution of the racemic mixture researchgate.netnewdrugapprovals.orgresearchgate.netnewdrugapprovals.org. By analyzing the differential interaction of the two enantiomers with a lipase (B570770) based on docking scores and hydrogen bond interactions with amino acid residues, researchers can gain insights into the trans-esterification mechanism and identify efficient enzymes for producing the desired (S)-enantiomer researchgate.netnewdrugapprovals.orgresearchgate.netnewdrugapprovals.org. Various lipases, including those from Candida antarctica, Rhizomucor miehei, Candida cylindricea, Pseudomonas cepacia, Candida rugosa, and Aspergillus niger, have been examined using computational and wet lab screening for their efficacy and enantioselectivity in the kinetic resolution of (RS)-ranolazine newdrugapprovals.orgresearchgate.netnewdrugapprovals.orgebrary.net. Candida antarctica lipase, particularly in the form of CLEA, has shown high efficiency for the (S)-selective kinetic resolution newdrugapprovals.orgresearchgate.netnewdrugapprovals.org.

Molecular docking calculations have also been used to investigate the interaction of ranolazine with other enzymes, such as human HDAC2 protein. These studies revealed prominent binding affinity with strong hydrogen bond and pi-cation interactions within the active site pocket of HDAC2 ajphs.com. Specific amino acids like His146, Tyr308, and Asp104 were identified as interacting residues, along with interaction with the Zn2+ metal ion at the active site, which is crucial for the enzyme's catalytic activity ajphs.com.

Ranolazine is known to interact with various ion channels, and computational studies help in predicting the binding sites and understanding the interaction modes. Ranolazine inhibits the persistent or late inward sodium current (INa) in cardiac muscle by interacting with voltage-gated sodium channels wikipedia.orgmims.com. It binds more tightly to the inactivated state than the resting state of the sodium channel underlying INaL newdrugapprovals.org. Computational models based on the 3D structure of ion channels, such as the hERG channel, and the chemical structure of known blockers can help establish structure-activity relationships and identify substructures likely to interact with the channel pore uu.nl. Ranolazine also blocks other ionic currents, including the hERG/Ikr K+ current and the L-type calcium channel current (ICa,L) at concentrations slightly higher than those required to inhibit peak Na channel current (INa,peak) nih.govmdpi.com. Computational approaches, such as all-atom free energy simulations, can be used to calculate drug-channel affinity for discrete channel conformational states nih.gov.

Enzyme-Ligand Docking for Biocatalyst Selection (e.g., lipases)

Electrophysiological Modeling of Cardiac Action Potential

Computational electrophysiological models are crucial for simulating the effects of compounds like (S)-ranolazine on the cardiac action potential and understanding their antiarrhythmic properties.

Computational models can also extend beyond electrical activity to simulate the electromechanical responses of cardiomyocytes. The increase in intracellular Na+ due to enhanced INa,late can lead to intracellular Ca2+ overload via the Na+/Ca2+ exchanger (NCX), affecting myocyte contraction mdpi.com. Computational models can help understand how ranolazine, by reducing intracellular Na+ and consequently Ca2+ overload, can improve myocardial relaxation and decrease left ventricular diastolic stiffness mims.com. These models can integrate the effects of ion channel modulation on calcium handling and subsequent contractile function, providing a comprehensive picture of the drug's effects on cardiomyocytes uu.nl.

Neurophysiological Modeling and Neuronal Excitability

In Silico Studies on Brain Sodium Channel Modulation

Computational studies have investigated the interaction of ranolazine with sodium channels, including those found in the brain. Research indicates that ranolazine reduces neuronal excitability through interaction with inactivated states of brain sodium channels. yale.edu This suggests a state-dependent block, where the compound preferentially binds to and blocks sodium channels that are in an inactivated conformation, a state often associated with conditions of increased neuronal firing. Computational models can provide insights into the kinetics and binding mechanisms underlying this interaction.

Models for Epilepsy and Neuropathic Pain Mechanisms

Computational models have been employed to explore the potential mechanisms by which compounds targeting sodium channels might influence conditions like epilepsy and neuropathic pain. While direct computational studies specifically on (S)-ranolazine in epilepsy models were not prominently found, the role of sodium channels, which are modulated by ranolazine, has been investigated computationally in the context of these neurological disorders. For instance, simulations in sensory neurons have highlighted the crucial role of delayed Na+ current in subthreshold oscillations and ectopic discharge, phenomena implicated in neuropathic pain. readthedocs.io Additionally, the silencing of NaV1.8-positive afferents, a type of sodium channel, has been shown to alleviate inflammatory and neuropathic pain in experimental settings, providing a basis for computational modeling of such interventions. uu.nl Computational approaches contribute to understanding how modulation of specific sodium channel subtypes can impact neuronal activity patterns associated with epilepsy and neuropathic pain.

Structure-Activity Relationship (SAR) Studies via Computational Chemistry

Computational chemistry plays a vital role in establishing structure-activity relationships (SAR) for drug candidates, including compounds like ranolazine and its enantiomers. By utilizing techniques such as 3D modeling and docking studies, computational models can predict how different chemical structures interact with target proteins, such as ion channels. uu.nl This allows researchers to understand which parts of a molecule are crucial for binding and efficacy. While specific detailed computational SAR studies focusing solely on the enantiomeric differences between (S)-ranolazine and (R)-ranolazine regarding sodium channel modulation were not extensively detailed in the search results, the general principle of using computational models to establish SAR based on the interaction with ion channel pore cavities and chemical structures of blockers is a recognized approach in medicinal chemistry. uu.nl This approach can guide the design of novel compounds with improved properties or selectivity for specific sodium channel subtypes.

Emerging Research Avenues and Mechanistic Insights for S Ranolazine

Modulation of Inflammatory Response Pathways

Emerging research suggests that (S)-ranolazine may play a role in modulating inflammatory response pathways. Studies have indicated that ranolazine (B828) can act as an anti-inflammatory agent, reducing levels of certain inflammatory markers. plos.orgmdpi.com This modulation appears to involve effects on intracellular ion concentrations and the expression of inflammatory mediators. nih.gov

Influence on Intracellular Na+ and Ca2+ in Inflammatory Processes

Ranolazine is known to reduce intracellular Na+ and Ca2+ levels, primarily through the inhibition of the late sodium current (INaL). nih.govnih.gov Changes in Ca2+ influx during proinflammatory stimulation modulate cellular responses, including the subsequent activation of inflammation. nih.govpnas.org While the involvement of Ca2+ in inflammation is well-established, the role of Na+ is less understood. nih.govpnas.org Research provides evidence that Na+ and Ca2+ modulation can regulate the inflammatory response. nih.govpnas.org Reducing intracellular Na+ pharmacologically with ranolazine has been shown to reduce the influx of Ca2+ during inflammation, thereby attenuating the cellular production of inflammatory mediators. nih.govpnas.org

Effects on Inflammatory Mediators and Gene Expression (e.g., NF-κB pathway)

Ranolazine treatment has been associated with reduced levels of inflammatory cytokines. In vitro studies have shown that ranolazine treatment of human umbilical vein endothelial cells (HUVECs) reduces the expression of IL-6 and IL-8 after IL-1β stimulation at both mRNA and protein levels. nih.gov Additionally, phosphorylation of IκB-α and the translocation of the p65 subunit of NF-κB into the nucleus were found to be reduced after treatment with ranolazine. nih.gov This suggests that a reduced activation of the NF-κB pathway may contribute to the reduction in adhesion molecules and cytokines. nih.gov The NF-κB pathway plays a significant role in the cellular inflammatory response and can be activated by various triggers, including IL-1β. nih.govfrontiersin.org Intracellular electrolyte shifts, particularly Ca2+ influx, are thought to be among the factors propagating the inflammatory signal and are associated with NF-κB pathway activation in various cell lines. nih.gov

Data on Inflammatory Mediators and Gene Expression:

| Inflammatory Mediator/Protein | Effect of Ranolazine Treatment (in vitro, HUVECs) | Reference |

| IL-6 mRNA | Reduced expression | nih.gov |

| IL-6 protein | Reduced expression | nih.gov |

| IL-8 mRNA | Reduced expression | nih.gov |

| IL-8 protein | Reduced expression | nih.gov |

| Phospho-IκB-α | Reduced levels | nih.gov |

| NF-κB p65 subunit translocation | Reduced nuclear translocation | nih.gov |

In studies involving cultured astrocytes, ranolazine increased the expression of the anti-inflammatory protein PPAR-γ and reduced the levels of pro-inflammatory proteins IL-1β and TNFα. plos.orgresearchgate.netmdpi.com However, in other experiments with astrocytes, no significant changes were found in the protein expression of NF-κB and IκB after ranolazine treatment alone. nih.govpreprints.org Ranolazine did, however, significantly increase the effects of insulin (B600854) on the expression of PPAR-γ in these cells. mdpi.comnih.govpreprints.org

Data on Protein Expression in Cultured Astrocytes:

| Protein | Effect of Ranolazine Treatment | Reference |

| PPAR-γ | Increased expression | plos.orgresearchgate.netmdpi.com |

| IL-1β | Reduced levels | plos.orgresearchgate.netmdpi.com |

| TNFα | Reduced levels | plos.orgresearchgate.netmdpi.com |

| NF-κB | No significant change | nih.govpreprints.org |

| IκB | No significant change | nih.govpreprints.org |

| Cu/Zn-SOD | Increased expression | plos.orgresearchgate.net |

| Mn-SOD | Increased expression | plos.orgresearchgate.net |

| p-ERK | Increased protein | nih.govpreprints.org |

| COX-2 | Significant decrease | mdpi.comnih.govpreprints.org |

Investigation in Non-Cardiac Cellular Systems

Research has extended the investigation of ranolazine's effects to various non-cardiac cellular systems to understand its broader pharmacological profile.

Effects on Pituitary Tumor GH3 Cells

Studies have evaluated the effects of ranolazine on ion currents and membrane potential in pituitary tumor GH3 cells. jst.go.jpnih.govmdpi.comscispace.com Ranolazine was found to depress both the transient and late components of the sodium current (INa) in these cells, albeit with different potencies. jst.go.jpnih.gov It also exerted an inhibitory effect on the inwardly rectifying K+ current (IK(IR)) with an IC50 value of 0.92 µM. jst.go.jpnih.gov While it slightly inhibited the delayed-rectifier K+ current (IK(DR)) and Ca2+-activated K+ current (IK(Ca)), ranolazine shifted the steady-state activation curve of IK(IR) to more positive potentials without altering the gating charge of the channel. jst.go.jpnih.gov

Data on Ion Current Inhibition in GH3 Cells:

| Ion Current | Effect of Ranolazine | IC50 (if reported) | Reference |

| Transient INa | Depressed | Not specified | jst.go.jpnih.gov |

| Late INa | Depressed | Not specified | jst.go.jpnih.gov |

| IK(IR) | Inhibitory effect | 0.92 µM | jst.go.jpnih.gov |

| IK(DR) | Slightly inhibited | Not specified | jst.go.jpnih.gov |

| IK(Ca) | Slightly inhibited | Not specified | jst.go.jpnih.gov |

Modulation of Ion Currents in Neuronal Cells (NG108-15)

The effects of ranolazine have also been investigated in NG108-15 neuronal cells. jst.go.jpnih.govvt.edu Exposure to ranolazine effectively suppressed both INa and IK(IR) in these cells. jst.go.jpnih.gov Under current-clamp conditions, low concentrations of ranolazine (e.g., 1 µM) increased the firing of action potentials, while higher concentrations (≥10 µM) diminished the firing discharge. jst.go.jpnih.gov These findings suggest that ranolazine's ability to block multiple ion currents, such as INa and IK(IR), may contribute to the functional activities of neurons. jst.go.jpnih.gov

Data on Effects in NG108-15 Neuronal Cells:

| Ion Current | Effect of Ranolazine | Reference |

| INa | Suppressed | jst.go.jpnih.gov |

| IK(IR) | Suppressed | jst.go.jpnih.gov |

| Ranolazine Concentration | Effect on Action Potential Firing | Reference |

| Low (e.g., 1 µM) | Increased firing | jst.go.jpnih.gov |

| High (≥10 µM) | Diminished firing discharge | jst.go.jpnih.gov |

Research into Potential Neuroprotective Mechanisms

Several experimental studies provide evidence that ranolazine may act as a neuroprotective drug. plos.orgresearchgate.netmdpi.comnih.govnih.gov This potential is being explored in the context of various neurological conditions. Ranolazine has been proposed for the treatment of pain and epileptic disorders, with suggestions that its effects might be mediated by late INa or inwardly rectifying K+ current. plos.orgnih.gov

Studies in primary cultures of astrocytes and neurons have shown that ranolazine can increase cell viability and proliferation in astrocytes. plos.orgresearchgate.netnih.govnih.gov It also decreased LDH leakage and markers of cell death, such as Smac/Diablo expression and Caspase 3 activity, in cultured astrocytes. plos.org Conversely, ranolazine did not exert these effects on cultured neurons. plos.orgresearchgate.net

The neuroprotective effects in the central nervous system may involve enhancing antioxidant and anti-inflammatory processes. plos.orgresearchgate.netmdpi.com Ranolazine has been shown to increase anti-inflammatory PPAR-γ protein expression and reduce pro-inflammatory proteins like IL-1β and TNFα in cultured astrocytes. plos.orgresearchgate.netmdpi.com Furthermore, antioxidant proteins such as Cu/Zn-SOD and Mn-SOD significantly increased after ranolazine addition in cultured astrocytes. plos.orgresearchgate.net Astrocytes play a crucial role in defending neurons from inflammation and oxidation. semanticscholar.org

Research in animal models of neurological conditions, such as scopolamine-induced Alzheimer's disease-like features in mice, has indicated that ranolazine can exhibit significant improvement in behavior and memory, as well as oxidative stress and inflammatory cytokine levels. researchgate.netsemanticscholar.org In a rat model of type 2 diabetes, ranolazine attenuated brain inflammation and showed potential neuroprotective effects. mdpi.com

The ability of ranolazine to cross the blood-brain barrier, reaching approximately one-third of plasma levels in the brain, supports its potential for central nervous system effects. plos.org

Role in Traumatic Brain Injury Models (Preclinical)

Preclinical studies are investigating the potential neuroprotective effects of (S)-ranolazine in traumatic brain injury (TBI) models. TBI is a complex neurological condition characterized by initial mechanical injury followed by secondary pathogenic events, including oxidative stress, neuroinflammation, calcium dysregulation, and axonal injury, which can lead to neurodegeneration. thieme-connect.denih.gov

Research using Drosophila melanogaster as a TBI model has explored the neuroprotective potential of ranolazine. thieme-connect.dethieme-connect.comresearchgate.net In this model, high-impact trauma (HIT) was used to induce moderate TBI, mimicking characteristics of human TBI. thieme-connect.dethieme-connect.com Following TBI, an increase in oxidative stress was observed, evidenced by a decrease in antioxidant enzymes like catalase, glutathione, and superoxide (B77818) dismutase (SOD), and an increase in malondialdehyde (MDA) and nitric oxide levels. thieme-connect.dethieme-connect.com

Studies involving in silico docking suggested that ranolazine may bind to estrogen receptor 1 (ESR1) and NMDA receptors, potentially acting as an agonist. thieme-connect.dethieme-connect.com In vivo studies in the Drosophila model indicated that ranolazine treatment provided protection against oxidative stress. thieme-connect.de This was potentially mediated by reducing lipid peroxidation and increasing the levels of SOD and catalase in the brain. thieme-connect.de Ranolazine also appeared to attenuate elevated calcium levels in neuronal cells, possibly through its agonistic effect on ESR1 and NMDA receptors. thieme-connect.de

Furthermore, ranolazine demonstrated a dose-dependent effect in increasing SOD levels and improving climbing ability (a measure of motor function) in TBI Drosophila models, while decreasing MDA levels and total protein content. thieme-connect.dethieme-connect.comresearchgate.net The mortality index in flies was also reduced with ranolazine treatment. thieme-connect.de

These preclinical findings suggest that ranolazine may exert neuroprotective effects in TBI by mitigating oxidative stress, modulating calcium levels, and potentially interacting with ESR1 and NMDA receptors. thieme-connect.dethieme-connect.com Sodium channel inhibitors, in general, have shown neuroprotective effects in experimental models of brain ischemia and TBI. nih.govplos.org

Data from a preclinical study in Drosophila melanogaster TBI model:

| Parameter | Vehicle Group (Mean ± SD) | Ranolazine (4 mg/mL) Group (Mean ± SD) | p-value |

| SOD Level | Significant decrease | Significant increase | Not specified, but significant thieme-connect.dethieme-connect.com |

| MDA Level | Significant increase | Significant decrease | Not specified, but significant thieme-connect.dethieme-connect.com |

| Total Protein Content | Significant decrease | Significant effect (increase observed) | < 0.001 vs control, > 0.05 vs vehicle, < 0.5 vs vehicle researchgate.net |

| Percentage Climbing | Lower | Dose-dependent significant increase | < 0.01 for 1 and 2 mg/mL, Not specified for 4 mg/mL but significant researchgate.net |

| Mortality Index (2 hours) | Higher | Significant reduction | Not specified, but significant thieme-connect.de |

Note: Specific mean ± SD values for all parameters and all doses were not available in the provided snippets, but the reported significance and trends are included.

Impact on Axonal Excitability and Motor Neuron Hyperexcitability

(S)-ranolazine's established mechanism of inhibiting late sodium currents is relevant to its potential effects on axonal excitability and motor neuron hyperexcitability. Persistent sodium currents are believed to play a key role in axonal neurodegeneration and can contribute to increased neuronal excitability. researchgate.net

Ranolazine has been shown to block persistent sodium currents and brain sodium channel excitability, suggesting both central and peripheral actions on axonal excitability. researchgate.net In neurons, similar to cardiac cells, the effect of ranolazine is state-dependent, interacting with inactivated states of Nav1.1, Nav1.2, and Nav1.7 channels, which can reduce excitability and epileptiform activity in neuronal cultures. researchgate.netresearchgate.net

Motor neuron hyperexcitability is considered a key pathological factor in conditions like Amyotrophic Lateral Sclerosis (ALS). neurology.orgneals.orgnih.govresearchgate.net Hyperexcitable motor neurons exhibit increased persistent Na+ channel conduction and reduced K+ currents. neurology.org Ranolazine, by inhibiting the late Na+ current, may help regulate this hyperexcitability. neurology.orgnih.gov

Preclinical studies have investigated the effects of ranolazine on axonal excitability. One study in normal male mice showed that daily administration of ranolazine for one week resulted in decreased strength-duration time constant in the tail sensory nerve, which is explained by the long-term effects of ranolazine on persistent sodium current (Nap). nih.gov Importantly, this study reported no effect of ranolazine on other ion channels influencing axonal excitability. nih.gov

In the context of ALS, an open-label dose-ascending study of ranolazine in individuals with ALS was conducted to evaluate its safety, tolerability, and preliminary evidence of drug-target engagement by assessing muscle cramp (B10822548) characteristics, which are a manifestation of neuronal hyperexcitability. neurology.orgnih.govresearchgate.net While this study included clinical endpoints (which are outside the scope of this article), it is grounded in the preclinical understanding of ranolazine's impact on neuronal excitability. neurology.orgnih.govresearchgate.net

Research findings related to axonal excitability:

| Study Model | Intervention | Key Finding | Citation |

| Normal Male Mice (in vivo) | Ranolazine daily for 1 week | Decreased strength-duration time constant in tail sensory nerve | nih.gov |

| Neuronal Cultures | Ranolazine | Reduced excitability and epileptiform activity (state-dependent on Nav channels) | researchgate.netresearchgate.net |